4-((3-Bromobenzyl)amino)butan-1-ol
Description
4-((3-Bromobenzyl)amino)butan-1-ol is a tertiary amine-alcohol compound featuring a brominated benzyl group attached to a butanol backbone via an amino linker. The bromine atom at the meta position of the benzyl group may enhance lipophilicity and influence receptor binding, making it a candidate for bioactive molecule design .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14/h3-5,8,13-14H,1-2,6-7,9H2 |
InChI Key |
UYSBCTULRFMGAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzyl)amino)butan-1-ol typically involves the reaction of 3-bromobenzylamine with 4-chlorobutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-bromobenzylamine attacks the carbon atom of 4-chlorobutanol, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(3-Bromobenzyl)amino]butanal.
Reduction: Formation of 4-[(benzyl)amino]-1-butanol.
Substitution: Formation of 4-[(3-azidobenzyl)amino]-1-butanol or 4-[(3-mercaptobenzyl)amino]-1-butanol.
Scientific Research Applications
4-((3-Bromobenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino-butanol backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Pheromone Activity : 4-(n-Heptyloxy)butan-1-ol acts as a critical aggregation pheromone in beetles, with synergistic effects observed when combined with α-farnesene or its aldehyde derivative . The brominated analog may exhibit altered volatility or receptor affinity due to bromine’s electronegativity.
- Anticancer Potential: The veratrate derivative in demonstrates broad-spectrum anticancer activity, suggesting that aromatic substitutions on the butan-1-ol backbone enhance bioactivity .
- Industrial Relevance: 4-(Propan-2-ylamino)butan-1-ol is produced on a commercial scale, highlighting the scalability of amino-alcohol syntheses .
Key Observations :
- Synthetic Flexibility: Amino-alcohols are often synthesized via nucleophilic substitution or reductive amination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
